An In-depth Technical Guide to the Chemical Structure and Synthesis of (S)-Tedizolid
An In-depth Technical Guide to the Chemical Structure and Synthesis of (S)-Tedizolid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure and a representative synthesis pathway for (S)-Tedizolid. It includes tabulated quantitative data from key experimental steps, detailed protocols, and visualizations of the synthetic route and mechanism of action to support research and development efforts.
(S)-Tedizolid: Chemical Structure and Properties
(S)-Tedizolid is the S-enantiomer of Tedizolid, a novel oxazolidinone antibiotic.[1] The biologically active form of the drug is the (R)-enantiomer, which is used in its phosphate prodrug form, Tedizolid phosphate.[2] Tedizolid is effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4]
The chemical name for (S)-Tedizolid is (5S)-3-{3-fluoro-4-[6-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)pyridin-3-yl]phenyl}-5-(hydroxymethyl)-1,3-oxazolidin-2-one.[1]
Chemical Structure of (S)-Tedizolid:
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Molecular Formula: C₁₇H₁₅FN₆O₃[5]
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Molecular Weight: 370.34 g/mol [1]
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CAS Number: 1431699-67-0[5]
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InChI Key: XFALPSLJIHVRKE-LBPRGKRZSA-N[1]
The structure consists of a central oxazolidinone core, which is crucial for its antibacterial activity. This core is attached to a fluorophenyl ring, which in turn is linked to a pyridine ring bearing a methyltetrazole group. The stereochemistry at the C5 position of the oxazolidinone ring is critical for its biological activity, with the (R)-enantiomer being the active form.
Synthesis Pathway of Tedizolid
The synthesis of Tedizolid, and by extension its enantiomers, can be achieved through various routes. A common approach involves the coupling of key intermediates to construct the core structure. One representative synthesis of Tedizolid phosphate involves a Suzuki coupling reaction.[6] The synthesis of the active (R)-enantiomer is typically targeted, but the same principles apply to the synthesis of the (S)-enantiomer by using the appropriate chiral starting material.
A key intermediate in many syntheses is N-[3-Fluoro-4-[6-(2-Methyl-2H-Tetrazol-5-yl)-3-Pyridinyl]Phenyl]Carbamic Acid Phenylmethyl Ester.[7] The general process begins with starting materials that are converted into initial intermediates, which then undergo cyclization to form the oxazolidinone ring.[]
The following diagram illustrates a plausible synthetic pathway for Tedizolid, highlighting the key transformations.
Caption: Synthesis Pathway for (S)-Tedizolid Phosphate.
Quantitative Data for Synthesis Steps
The following tables summarize quantitative data for key reactions in a representative synthesis of Tedizolid. The data is compiled from various patented synthesis routes.
Table 1: Synthesis of 2-(2-Methyl-2H-tetrazol-5-yl)pyridine-5-boronic acid pinacol ester (Intermediate II) [6]
| Parameter | Value |
| Starting Material | 2-(2-Methyl-2H-tetrazol-5-yl)-5-bromopyridine |
| Reagents | Bis(pinacolato)diboron, Potassium acetate, Pd(dppf)Cl₂ |
| Solvent | Dioxane |
| Temperature | 80 °C |
| Reaction Time | 4 hours |
| Yield | 86.4% |
Table 2: Synthesis of (R)-3-(3-Fluoro-4-iodophenyl)-5-(hydroxymethyl)oxazolidin-2-one (Intermediate for active enantiomer) [9]
| Parameter | Value |
| Starting Material | 5-(2-fluoro-4-iodophenyl)-2-(2-methyl-2H-tetrazol-5-yl)pyridine |
| Reagents | (R)-5-(hydroxymethyl)oxazolidin-2-one, Cyclohexanediamine, Cuprous iodide, Potassium carbonate |
| Solvent | Dioxane |
| Temperature | 100-110 °C |
| Reaction Time | 16 hours |
| Yield | Not explicitly stated |
Table 3: Suzuki Coupling to form Tedizolid [6]
| Parameter | Value |
| Reactant 1 | 2-(2-methyl tetrazolium-5-base) pyridine-5-boric acid pinacol ester |
| Reactant 2 | (R)-N-[3-(3-fluoro-4-iodophenyl)-2-oxo-5-oxazolidinyl]methyl acetamide |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |
| Base | Sodium Carbonate |
| Solvent | 1,2-Dimethoxyethane / Water |
| Temperature | 85 °C |
| Reaction Time | 3 hours |
| Yield | 82% |
Experimental Protocols
The following are generalized experimental protocols for key steps in the synthesis of Tedizolid, based on published literature.
Protocol 1: Synthesis of 2-(2-Methyl-2H-tetrazol-5-yl)-5-bromopyridine (Intermediate A) [6]
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To a solution of 2-cyano-5-bromopyridine in dimethylformamide (DMF), add sodium azide and ammonium chloride.
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Heat the reaction mixture and stir until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
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Cool the mixture and pour it into water. The resulting precipitate is filtered and dried to give 2-(tetrazol-5-yl)-5-bromopyridine.
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Dissolve the tetrazole intermediate in acetone and add potassium carbonate and methyl iodide.
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Reflux the mixture until the methylation is complete (monitored by TLC).
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Filter the reaction mixture and concentrate the filtrate under reduced pressure.
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The crude product is purified by column chromatography or recrystallization to yield a mixture of 2-(2-methyl-2H-tetrazol-5-yl)-5-bromopyridine and its isomer, which are then separated.
Protocol 2: Suzuki Coupling Reaction [6]
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In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 2-(2-methyl-2H-tetrazol-5-yl)pyridine-5-boronic acid pinacol ester and the appropriate (S)- or (R)-oxazolidinone intermediate.
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Add a solvent system such as a mixture of 1,2-dimethoxyethane and water.
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Add an aqueous solution of a base, such as sodium carbonate or potassium phosphate.
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Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) or [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride.
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Heat the reaction mixture to the desired temperature (e.g., 85-100°C) and stir for several hours until the reaction is complete, as monitored by HPLC or TLC.
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Upon completion, cool the reaction mixture and perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain Tedizolid.
Protocol 3: Phosphorylation to Tedizolid Phosphate [10]
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Dissolve Tedizolid in a suitable anhydrous solvent such as tetrahydrofuran (THF) and cool the solution in an ice bath.
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Add a phosphorylating agent, such as phosphorus oxychloride, dropwise, followed by a base like triethylamine.
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Stir the reaction mixture at a low temperature for a specified period.
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Quench the reaction with water or an aqueous buffer.
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The crude Tedizolid phosphate can be isolated and purified. One method involves adjusting the pH to form the disodium salt, which can be precipitated from a solvent/anti-solvent system (e.g., water/acetone).
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The purified disodium salt is then dissolved in water and the pH is adjusted with an acid (e.g., hydrochloric acid) to precipitate the final Tedizolid phosphate product.
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The solid is filtered, washed, and dried under reduced pressure.
Mechanism of Action
Tedizolid is a protein synthesis inhibitor.[] It is administered as a prodrug, Tedizolid phosphate, which is converted to the active Tedizolid by phosphatases in the body.[11][12] Tedizolid then binds to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center.[13][14] This binding event prevents the formation of the 70S initiation complex, which is a critical step in bacterial protein synthesis.[12] By inhibiting protein synthesis, Tedizolid halts the growth and replication of bacteria.[13]
Caption: Mechanism of action of Tedizolid.
References
- 1. xcessbio.com [xcessbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Tedizolid | C17H15FN6O3 | CID 11234049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. (S)-Tedizolid | C17H15FN6O3 | CID 71576658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN104327119A - Preparation method of tedizolid phosphate - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 9. US10385079B2 - Preparation method for tedizolid, tedizolid intermediate, and preparation method therefor - Google Patents [patents.google.com]
- 10. WO2016009401A2 - Preparation of tedizolid phosphate - Google Patents [patents.google.com]
- 11. Tedizolid - Wikipedia [en.wikipedia.org]
- 12. Tedizolid Phosphate (Sivextro): A Second-Generation Oxazolidinone to Treat Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Tedizolid Phosphate? [synapse.patsnap.com]
- 14. merckconnect.com [merckconnect.com]
